2-(2-Bromobenzoyl)-5-methylpyridine
CAS No.: 1187166-44-4
Cat. No.: VC2920848
Molecular Formula: C13H10BrNO
Molecular Weight: 276.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1187166-44-4 |
|---|---|
| Molecular Formula | C13H10BrNO |
| Molecular Weight | 276.13 g/mol |
| IUPAC Name | (2-bromophenyl)-(5-methylpyridin-2-yl)methanone |
| Standard InChI | InChI=1S/C13H10BrNO/c1-9-6-7-12(15-8-9)13(16)10-4-2-3-5-11(10)14/h2-8H,1H3 |
| Standard InChI Key | OCOBYEIYCTWEBK-UHFFFAOYSA-N |
| SMILES | CC1=CN=C(C=C1)C(=O)C2=CC=CC=C2Br |
| Canonical SMILES | CC1=CN=C(C=C1)C(=O)C2=CC=CC=C2Br |
Introduction
Structural Identification and Basic Properties
2-(2-Bromobenzoyl)-5-methylpyridine is a derivative of pyridine incorporating specific functional groups that contribute to its chemical identity and behavior. The compound features a carbonyl group linking the pyridine ring with a 2-bromophenyl group, creating a ketone moiety. The presence of bromine as a substituent on the phenyl ring contributes to the compound's reactivity profile and potential applications in various chemical transformations.
The compound is identified by its CAS Registry Number 1187166-44-4 and is also known by its IUPAC name (2-bromophenyl)-(5-methylpyridin-2-yl)methanone. For systematic chemical identification, the compound is characterized by several digital identifiers including its InChI string (InChI=1S/C13H10BrNO/c1-9-6-7-12(15-8-9)13(16)10-4-2-3-5-11(10)14/h2-8H,1H3) and InChIKey (OCOBYEIYCTWEBK-UHFFFAOYSA-N). These identifiers enable precise referencing and database cataloging of the compound for research purposes.
The molecular structure comprises a total of 13 carbon atoms, 10 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 1 oxygen atom, yielding the molecular formula C13H10BrNO. The compound has a calculated molecular weight of 276.13 g/mol, reflecting its relatively complex structure compared to simpler pyridine derivatives.
| Property | Value/Description |
|---|---|
| Molecular Formula | C13H10BrNO |
| Molecular Weight | 276.13 g/mol |
| CAS Number | 1187166-44-4 |
| IUPAC Name | (2-bromophenyl)-(5-methylpyridin-2-yl)methanone |
| SMILES Notation | CC1=CN=C(C=C1)C(=O)C2=CC=CC=C2Br |
| Physical State | Crystalline solid |
| Chemical Class | Aromatic ketone; Pyridine derivative |
| Functional Groups | Ketone, Pyridine, Aryl bromide |
Chemical Reactivity and Transformations
The reactivity profile of 2-(2-Bromobenzoyl)-5-methylpyridine is determined by its multiple functional groups, each offering distinct reactivity patterns. Understanding these potential reactions is crucial for evaluating the compound's utility in synthetic applications.
Reactivity of the Carbonyl Group
The ketone functionality in 2-(2-Bromobenzoyl)-5-methylpyridine can participate in typical carbonyl reactions, including:
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Nucleophilic addition reactions with hydride donors, organometallic reagents, or amines
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Reduction to secondary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride
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Condensation reactions with amines or hydrazines to form imines or hydrazones
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Wittig reactions to form alkenes
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Aldol-type reactions under appropriate conditions
Reactivity of the Bromine Substituent
The aryl bromide moiety represents a versatile functional handle for further transformations through various metal-catalyzed coupling reactions:
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Suzuki coupling with boronic acids to form biaryl compounds
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Heck reactions with alkenes to create C-C bonds
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Sonogashira coupling with terminal alkynes
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Buchwald-Hartwig amination for C-N bond formation
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Grignard formation under appropriate conditions, though challenging for aryl bromides
Reactivity of the Pyridine Ring
The pyridine ring in this compound offers several reaction pathways:
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Nucleophilic aromatic substitution, particularly at positions ortho and para to the nitrogen
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Coordination to metal centers through the nitrogen lone pair
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Alkylation of the pyridine nitrogen to form pyridinium salts
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Directed metalation adjacent to the nitrogen under appropriate conditions
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Oxidation of the methyl group to carboxylic acid derivatives
Spectroscopic Characteristics
The spectroscopic properties of 2-(2-Bromobenzoyl)-5-methylpyridine can be inferred based on its structural features and comparison with similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
In proton NMR spectroscopy, 2-(2-Bromobenzoyl)-5-methylpyridine would likely exhibit distinctive signals:
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A singlet for the methyl group protons around 2.3-2.5 ppm
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Complex aromatic signals in the range of 7.0-8.5 ppm, reflecting the protons on both the pyridine and phenyl rings
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Possible characteristic splitting patterns for the ortho-substituted phenyl ring
Carbon-13 NMR would reveal signals for:
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The carbonyl carbon at approximately 190-200 ppm
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The methyl carbon at around 15-25 ppm
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Multiple aromatic carbon signals between 120-160 ppm
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The carbon bearing the bromine atom would appear at a distinctive chemical shift due to the heavy atom effect
Infrared Spectroscopy
Key infrared absorption bands for 2-(2-Bromobenzoyl)-5-methylpyridine would likely include:
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C=O stretching around 1650-1700 cm^-1
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Aromatic C=C and C=N stretching vibrations around 1400-1600 cm^-1
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C-Br stretching vibration in the fingerprint region
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C-H stretching modes for the methyl and aromatic protons
Mass Spectrometry
In mass spectrometry, 2-(2-Bromobenzoyl)-5-methylpyridine would show a characteristic isotope pattern due to the natural isotopic distribution of bromine (^79Br and ^81Br). The molecular ion peaks would appear at m/z 275 and 277 with approximately equal intensities, which is a diagnostic pattern for monobrominated compounds.
Structure-Activity Relationships
Exploring the relationship between the structure of 2-(2-Bromobenzoyl)-5-methylpyridine and its potential biological activities provides insight into its possible pharmaceutical applications.
Comparison with Related Compounds
Table 2 presents a comparison between 2-(2-Bromobenzoyl)-5-methylpyridine and structurally related compounds:
| Compound | Key Structural Feature | Potential Activity Difference |
|---|---|---|
| 2-(2-Bromobenzoyl)-5-methylpyridine | Bromine at ortho position of benzoyl group | Enhanced reactivity in coupling reactions; potential steric effects on bioactivity |
| 2-(4-Bromobenzoyl)-5-methylpyridine | Bromine at para position of benzoyl group | Different electronic distribution; potentially different receptor binding properties |
| 2-(2-Chlorobenzoyl)-5-methylpyridine | Chlorine instead of bromine at ortho position | Smaller halogen; potentially different binding affinity and metabolic stability |
| 2-Benzoyl-5-methylpyridine | No halogen substitution | Reduced reactivity for further functionalization; potentially different lipophilicity |
This comparison highlights how subtle structural variations might influence both the chemical reactivity and potential biological properties of these compounds.
Electronic and Steric Considerations
The positioning of the bromine atom at the ortho position relative to the carbonyl group creates a distinctive electronic environment and steric profile. These characteristics can influence:
These structural features are crucial considerations when evaluating the compound's potential applications in medicinal chemistry and other fields.
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